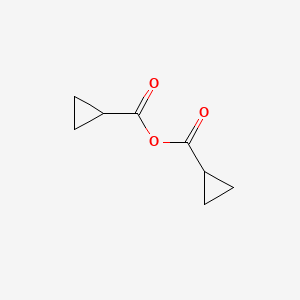

Cyclopropanecarboxylic acid anhydride

描述

Significance of Acid Anhydrides as Reactive Acylating Agents in Organic Synthesis

Acid anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. wikipedia.org Their name, meaning "without water," refers to their formation, which can be achieved through the dehydration of two carboxylic acid molecules. byjus.com In organic synthesis, acid anhydrides are highly valued as reactive acylating agents. fiveable.menumberanalytics.com They readily react with a wide range of nucleophiles, such as alcohols, amines, and water, to introduce an acyl group (RCO-). acechemistry.co.uknumberanalytics.comjk-sci.com

This reactivity makes them crucial intermediates for synthesizing various functional groups:

Esters: Formed by the reaction of acid anhydrides with alcohols. numberanalytics.comjk-sci.com

Amides: Formed by the reaction of acid anhydrides with amines. numberanalytics.comjk-sci.com

Carboxylic Acids: Formed through hydrolysis when reacting with water. numberanalytics.comlibretexts.org

Compared to their more reactive counterparts, acyl chlorides, acid anhydrides are often preferred due to their easier handling and more moderate reactivity, which can lead to higher selectivity in certain reactions. wikipedia.org Acetic anhydride (B1165640), for example, is a widely used industrial chemical for producing acetate (B1210297) esters and pharmaceuticals like aspirin. wikipedia.orgnumberanalytics.com The versatility and effectiveness of acid anhydrides cement their role as indispensable tools in both laboratory-scale and industrial organic synthesis. byjus.comfiveable.me

Unique Structural and Electronic Properties of the Cyclopropyl (B3062369) Moiety in Chemical Design

The cyclopropyl group, a three-membered carbon ring, possesses distinct structural and electronic properties that set it apart from other alkyl substituents. fiveable.me The triangular structure forces the carbon-carbon bond angles to be 60°, a significant deviation from the ideal 109.5° tetrahedral angle. fiveable.mewikipedia.org This deviation results in substantial ring strain and torsional strain, making the cyclopropane (B1198618) ring more reactive and susceptible to ring-opening reactions compared to larger cycloalkanes. fiveable.mewikipedia.org

The bonding within the cyclopropane ring is unique. Described by models like the Coulson-Moffitt or Walsh models, the carbon-carbon bonds are considered "bent bonds," possessing increased p-orbital character. wikipedia.org This gives the cyclopropyl group partial double-bond character, allowing it to participate in conjugation and act as a good π-electron donor. fiveable.mestackexchange.com These electronic properties enable the cyclopropyl group to stabilize adjacent carbocations through hyperconjugation. wikipedia.orgacs.org

In medicinal chemistry and drug design, the incorporation of a cyclopropyl moiety can positively influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netacs.org Its rigid structure can also lock a molecule into a specific conformation, which can enhance receptor selectivity. acs.org

Overview of Cyclopropanecarboxylic Acid Anhydride's Role in Advanced Synthetic Methodologies

This compound leverages the combined attributes of both the acid anhydride functional group and the cyclopropyl ring. As a reactive acylating agent, it serves as an efficient vehicle for introducing the cyclopropanecarbonyl group into various substrates. acechemistry.co.uk This process is fundamental in building more complex molecules that incorporate the unique steric and electronic features of the cyclopropane ring. researchgate.net

The synthesis of this compound itself is typically achieved through methods such as the reaction of cyclopropanecarboxylic acid with cyclopropanecarbonyl chloride. prepchem.comthieme-connect.com Once formed, the anhydride is used in acylation reactions, for instance, in the synthesis of cyclopropyl ketones or esters, which are valuable intermediates. organic-chemistry.org The cyclopropyl group's presence can influence the reactivity and stability of these intermediates and the final products. acs.org Its application is particularly noted in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the cyclopropane motif is a key structural component for biological activity. guidechem.comresearchgate.net

Data for this compound

The following tables provide key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 33993-24-7 | guidechem.comcapotchem.comscbt.com |

| Molecular Formula | C₈H₁₀O₃ | guidechem.comcapotchem.comscbt.com |

| Molecular Weight | 154.16 g/mol | capotchem.comscbt.comcymitquimica.com |

| Appearance | Colorless Liquid | guidechem.comcymitquimica.com |

| Boiling Point | 253.6°C at 760 mmHg | guidechem.comcapotchem.com |

| 95-100°C at 6 torr | prepchem.com | |

| Density | ~1.354 g/cm³ | guidechem.com |

| Flash Point | 113.7°C | guidechem.comcapotchem.com |

| Refractive Index | ~1.554 | guidechem.com |

Table 2: Spectroscopic Data

| Spectrum Type | Characteristic Peaks | Source(s) |

|---|

| Infrared (IR) | Anhydride C=O stretch absorptions at 5.53 and 5.74 μm | prepchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclopropanecarbonyl cyclopropanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEPOJMTQYNFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304854 | |

| Record name | Cyclopropanecarboxylic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33993-24-7 | |

| Record name | 33993-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profile of Cyclopropanecarboxylic Acid Anhydride

Electrophilicity of Carbonyl Centers and Mechanisms of Nucleophilic Acyl Substitution

The reactivity of cyclopropanecarboxylic acid anhydride (B1165640) is fundamentally governed by the electrophilic nature of its carbonyl carbons. fiveable.meyoutube.com An acid anhydride consists of two acyl groups linked by an oxygen atom. The carbonyl carbons in this arrangement are electrophilic, meaning they are susceptible to attack by nucleophiles. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, creating a partial positive charge on the carbon atom. youtube.comlibretexts.org

The primary reaction mechanism for acid anhydrides, including cyclopropanecarboxylic acid anhydride, is nucleophilic acyl substitution. fiveable.melibretexts.org This two-step mechanism involves:

Nucleophilic attack: A nucleophile attacks one of the electrophilic carbonyl carbons, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and a carboxylate anion is expelled as the leaving group. libretexts.orgmasterorganicchemistry.com The leaving group in this case is a cyclopropanecarboxylate (B1236923) ion, which is a relatively stable leaving group.

The presence of the cyclopropyl (B3062369) group can influence the electrophilicity of the carbonyl centers. The unique electronic properties of the cyclopropane (B1198618) ring, which exhibits some characteristics of a double bond, can affect the electron density at the carbonyl carbon. However, the fundamental principles of nucleophilic acyl substitution remain the same. fiveable.memasterorganicchemistry.com

Comparative Reactivity with Acyl Halides in Organic Transformations

In the hierarchy of carboxylic acid derivative reactivity, acyl halides are generally more reactive than acid anhydrides. libretexts.orgchemistrysteps.comquora.com This difference in reactivity can be attributed to the nature of the leaving group.

| Feature | This compound | Cyclopropanecarbonyl Chloride |

| Leaving Group | Cyclopropanecarboxylate anion | Chloride anion (Cl⁻) |

| Reactivity | Less reactive | More reactive |

| Byproduct of Hydrolysis | Cyclopropanecarboxylic acid | Hydrochloric acid (HCl) |

| Handling | Less sensitive to moisture | Highly sensitive to moisture |

Table 1: Comparison of this compound and Cyclopropanecarbonyl Chloride

The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. quora.com In contrast, the cyclopropanecarboxylate anion is the conjugate base of a weaker carboxylic acid, making it a less effective leaving group compared to the chloride ion. Consequently, cyclopropanecarbonyl chloride is more electrophilic and reacts more vigorously with nucleophiles than this compound. actylis.comnbinno.comnih.govnist.gov

Despite being less reactive, this compound offers practical advantages in certain synthetic applications. Its reactions are often more controllable, and the byproduct, cyclopropanecarboxylic acid, is less corrosive and easier to handle than the hydrogen chloride gas produced from reactions with cyclopropanecarbonyl chloride. crunchchemistry.co.uk The choice between the anhydride and the acyl halide often depends on the specific requirements of the synthesis, such as the desired reaction rate and the tolerance of the reaction to acidic byproducts. crunchchemistry.co.uk

Hydrolysis Mechanisms Leading to Cyclopropanecarboxylic Acid

This compound reacts with water in a hydrolysis reaction to yield two molecules of cyclopropanecarboxylic acid. youtube.comlibretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. youtube.com

The mechanism can proceed under neutral, acidic, or basic conditions.

Neutral Hydrolysis: Water directly attacks one of the carbonyl carbons, forming a tetrahedral intermediate. A proton transfer then occurs, followed by the departure of the cyclopropanecarboxylate leaving group to yield the two carboxylic acid molecules. The reaction at room temperature is typically slow. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, one of the carbonyl oxygens is protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This "activated" carbonyl is then more susceptible to attack by the weakly nucleophilic water molecule. youtube.com Subsequent proton transfer and elimination of the leaving group complete the reaction.

Base-Catalyzed Hydrolysis: Under basic conditions, the nucleophile is the more reactive hydroxide (B78521) ion (OH⁻). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the cyclopropanecarboxylate leaving group then yields a molecule of cyclopropanecarboxylic acid and a cyclopropanecarboxylate anion. The anion is then protonated in a final workup step to give the second molecule of cyclopropanecarboxylic acid.

Acylation Reactions with Diverse Nucleophiles

This compound is a versatile acylating agent, capable of reacting with a wide range of nucleophiles to introduce the cyclopropanecarbonyl group.

The reaction of this compound with alcohols, a process known as alcoholysis, produces an ester and a molecule of cyclopropanecarboxylic acid. libretexts.orgchemguide.co.ukyoutube.com This reaction is a common method for synthesizing cyclopropane-containing esters.

The reaction mechanism is another instance of nucleophilic acyl substitution:

The alcohol's oxygen atom acts as a nucleophile and attacks a carbonyl carbon of the anhydride. libretexts.org

A tetrahedral intermediate is formed.

The departure of the cyclopropanecarboxylate leaving group results in a protonated ester.

A base, such as pyridine (B92270) which is often used as a solvent for these reactions, removes the proton from the ester to yield the final ester product and a pyridinium (B92312) carboxylate salt. libretexts.orglibretexts.org

The reaction is generally slower than the corresponding reaction with an acyl chloride but can often be driven to completion by heating. chemguide.co.ukyoutube.com

This compound reacts with ammonia (B1221849), primary amines, and secondary amines to form amides. libretexts.orgbohrium.comcalstate.educhemguide.co.uk This reaction, termed aminolysis, is a crucial method for the synthesis of cyclopropanecarboxamides.

The mechanism is similar to esterification:

The nitrogen atom of the amine or ammonia, being a potent nucleophile, attacks one of the carbonyl carbons of the anhydride. libretexts.org

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, expelling the cyclopropanecarboxylate leaving group.

A second equivalent of the amine or ammonia then acts as a base to deprotonate the initially formed ammonium (B1175870) ion, yielding the amide and an ammonium carboxylate salt. libretexts.orgchemguide.co.uk

This reaction is generally faster than esterification due to the higher nucleophilicity of amines compared to alcohols. sketchy.com

| Nucleophile | Product Type | General Reaction |

| Water (H₂O) | Carboxylic Acid | Cyclopropanecarboxylic Anhydride + H₂O → 2 Cyclopropanecarboxylic Acid |

| Alcohol (R'OH) | Ester | Cyclopropanecarboxylic Anhydride + R'OH → Cyclopropyl-COOR' + Cyclopropanecarboxylic Acid |

| Ammonia (NH₃) | Primary Amide | Cyclopropanecarboxylic Anhydride + 2 NH₃ → Cyclopropyl-CONH₂ + Cyclopropyl-COONH₄ |

| Primary Amine (R'NH₂) | Secondary Amide | Cyclopropanecarboxylic Anhydride + 2 R'NH₂ → Cyclopropyl-CONHR' + Cyclopropyl-COONH₃R' |

| Secondary Amine (R'₂NH) | Tertiary Amide | Cyclopropanecarboxylic Anhydride + 2 R'₂NH → Cyclopropyl-CONR'₂ + Cyclopropyl-COONH₂R'₂ |

Table 2: Acylation Reactions of this compound

Ring-Opening and Rearrangement Pathways Involving the Cyclopropyl Moiety

While the primary reactivity of this compound involves reactions at the carbonyl centers, the strained cyclopropyl ring can also participate in certain transformations, particularly under conditions that promote the formation of carbocationic intermediates. nih.govresearchgate.net

The high strain energy of the three-membered ring makes it susceptible to ring-opening reactions, especially when a positive charge is developed adjacent to the ring, as in a cyclopropylcarbinyl cation. nih.govstackexchange.com Such cations are known to undergo rapid rearrangements to form more stable structures, such as homoallylic or cyclobutyl species.

In the context of reactions involving this compound or its derivatives, conditions that could lead to the formation of a cyclopropylcarbinyl-like intermediate might trigger ring-opening or rearrangement. For instance, strong Lewis acid catalysis or reactions proceeding through single-electron transfer pathways could potentially initiate such processes. nih.govrsc.org

A notable rearrangement is the Cloke-Wilson rearrangement, where cyclopropyl ketones can rearrange to form dihydrofurans under thermal or acidic conditions. nih.gov While this is typically described for ketones, analogous pathways could be envisioned for derivatives of cyclopropanecarboxylic acid under specific conditions. Additionally, thermal decarboxylation of systems containing an α-(cyclopropylcarbonyl) moiety has been shown to lead to rearranged dihydrofuran products, suggesting that the cyclopropane ring can be directly involved in the reaction cascade. arkat-usa.org However, for most standard nucleophilic acyl substitution reactions of this compound, the cyclopropyl ring remains intact.

Stereochemical Control and Regioselectivity in Cyclopropyl Ring Transformations

The stereochemical and regioselective outcomes of reactions involving the cyclopropane ring are of paramount importance in synthetic chemistry. While specific studies detailing the stereochemical control and regioselectivity in transformations of the cyclopropyl ring of this compound are limited, general principles from related systems can be extrapolated.

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions. The regioselectivity of this opening is often dictated by the substituents on the ring. In acid-catalyzed reactions, protonation of the cyclopropane ring can lead to cleavage. For instance, the cleavage of phenylcyclopropanone acetals has been shown to proceed via an A-SE2 mechanism, involving a rate-determining protonation of the cyclopropane ring. marquette.edu

In the context of nucleophilic attack on the anhydride moiety, the reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.org A nucleophile will attack one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of a carboxylate leaving group. libretexts.orgsaskoer.ca In the case of a symmetrical anhydride like this compound, the attack can occur at either carbonyl group with equal probability.

For transformations that directly involve the cyclopropyl ring, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, the thermal isomerization of cis- and trans-1,2-dideuteriocyclopropane to propene proceeds faster than the conversion to propene itself, suggesting the intermediacy of a propane-1,3-diyl radical. thieme-connect.de This highlights that reactions involving the cleavage of the cyclopropane ring can proceed through intermediates where stereochemical information may be lost or retained depending on the specific mechanism and the lifetime of the intermediate.

The regioselectivity of ring-opening can also be influenced by electronic factors. In reactions of epoxides with carboxylic acid dianions, the regioselectivity of the attack is influenced by both steric and electronic effects. For instance, with styrene (B11656) oxide, a mixture of products resulting from attack at both the primary and secondary carbons is observed, indicating a competition between sterically favored attack at the less substituted carbon and electronically favored attack at the benzylic carbon. researchgate.net A similar interplay of steric and electronic effects would be expected to govern the regioselectivity of any ring-opening reactions of substituted cyclopropanecarboxylic acid anhydrides.

While detailed research findings on the stereochemical and regioselective transformations of this compound are not abundant, the principles derived from related cyclopropane systems and the general reactivity of acid anhydrides provide a framework for predicting its behavior.

Synthesis and Functionalization of Advanced Cyclopropanecarboxylic Acid Anhydride Derivatives

Methodologies for Stereoselective Functionalization of the Cyclopropane (B1198618) Ring

The stereoselective functionalization of the cyclopropane ring is a critical area of research, enabling the synthesis of complex molecules with defined three-dimensional structures. Various methodologies have been developed to achieve high levels of stereocontrol in these transformations.

Transition-metal catalysis plays a pivotal role in the asymmetric cyclopropanation of alkenes. Cobalt(II)-based metalloradical catalysis has emerged as a highly efficient method for the asymmetric cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. nih.gov By utilizing D2-symmetric chiral amidoporphyrins as supporting ligands, this system can be applied to a broad range of alkenes and α-heteroaryldiazomethanes, affording chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov The mechanism is proposed to proceed through a stepwise radical process involving α- and γ-metalloalkyl radicals as key intermediates. nih.gov

Another significant approach involves the use of chiral rhodium complexes, such as Rh₂(S)-MEPY)₄ and Rh₂(R)-MEPY)₄, which catalyze the enantioselective cyclization of allylic diazoacetates. nih.gov This method is instrumental in the synthesis of cyclopropane-containing dipeptide isosteres. nih.gov

The Michael Initiated Ring Closure (MIRC) reaction is a powerful strategy for constructing cyclopropane rings with high stereoselectivity. rsc.org Asymmetric variations of the MIRC reaction, often employing chiral substrates or catalysts, have been extensively developed to produce enantioenriched cyclopropanes. rsc.org For instance, a cinchonidine-derived bifunctional urea catalyst has been successfully used in the asymmetric vinylogous Michael addition of 4-nitroisoxazole derivatives to N-Boc isatylidene malonates, followed by intramolecular alkylation to yield spiro-3,3′-cyclopropyl oxindoles with high diastereoselectivity and enantioselectivity. rsc.org

Organocatalysis also offers a valuable metal-free alternative for stereoselective cyclopropanation. Chiral amino alcohol-derived bifunctional N-heterocyclic carbenes (NHCs) can enable catalytic enantioselective variants of reactions, such as the hydroxyallylation of cyclopropenes with cyclopropanols, to produce densely functionalized cyclopropanes with excellent diastereocontrol. researchgate.net

Furthermore, substrate-controlled cyclopropanation of chiral esters and alkenes is a viable strategy. rsc.org The Kulinkovich reaction, for example, can be successfully applied for this purpose. rsc.org Additionally, the carbomagnesiation of cyclopropenes, which can operate as a catalytic asymmetric reaction, affords cyclopropanol products with high enantiomeric excess and excellent diastereoselectivity. rsc.org These cyclopropanols are versatile intermediates that can undergo further stereoretentive transformations. rsc.org

Below is a table summarizing various methodologies for stereoselective functionalization of the cyclopropane ring.

| Methodology | Catalyst/Reagent | Key Features | Example Application |

|---|---|---|---|

| Asymmetric Radical Cyclopropanation | Co(II)-based metalloradical catalysis with D2-symmetric chiral amidoporphyrins | High yields, excellent diastereo- and enantioselectivity for a broad range of alkenes. nih.gov | Synthesis of chiral heteroaryl cyclopropanes. nih.gov |

| Enantioselective Cyclization | Chiral rhodium complexes (e.g., Rh₂(S)-MEPY)₄) | Catalyzes cyclization of allylic diazoacetates. nih.gov | Synthesis of cyclopropane-containing dipeptide isosteres. nih.gov |

| Michael Initiated Ring Closure (MIRC) | Cinchonidine-derived bifunctional urea catalyst | High stereoselectivity in the formation of highly substituted cyclopropanes. rsc.org | Asymmetric synthesis of spiro-3,3′-cyclopropyl oxindoles. rsc.org |

| Organocatalytic Cyclopropanation | Chiral amino alcohol-derived bifunctional N-heterocyclic carbenes (NHCs) | Metal-free approach with excellent diastereocontrol. researchgate.net | Hydroxyallylation of cyclopropenes with cyclopropanols. researchgate.net |

| Substrate-Controlled Cyclopropanation | Kulinkovich reaction conditions | Effective for chiral esters and alkenes. rsc.org | Synthesis of nonchiral or racemic cyclopropanols. rsc.org |

| Asymmetric Carbomagnesiation | Catalytic asymmetric reaction | High enantiomeric excess and excellent diastereoselectivity. rsc.org | Synthesis of chiral cyclopropanols. rsc.org |

Derivatives in Medicinal Chemistry and Pharmaceutical Applications

The cyclopropane ring is a valuable structural motif in medicinal chemistry, and its incorporation into drug candidates can significantly enhance their pharmacological properties. acs.orgnih.gov Cyclopropanecarboxylic acid anhydride (B1165640) serves as a versatile building block for the synthesis of a wide array of derivatives with therapeutic potential.

The unique structural and electronic properties of the cyclopropane ring contribute to its utility in drug design. These features include the coplanarity of the three carbon atoms, relatively short C-C bonds with enhanced π-character, and strong C-H bonds. acs.orgnih.gov The introduction of a cyclopropyl (B3062369) group can address several challenges encountered during drug discovery. acs.orgnih.gov

Key benefits of incorporating cyclopropane derivatives in medicinal chemistry include:

Enhanced Potency : The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to stronger binding to the target receptor and increased potency. acs.orgnih.gov

Improved Metabolic Stability : Cyclopropane rings are generally more resistant to metabolic degradation compared to their acyclic or unsaturated counterparts, which can lead to improved pharmacokinetic profiles. nih.govbohrium.com

Reduced Off-Target Effects : The conformational constraint imposed by the cyclopropane ring can improve selectivity for the intended biological target, thereby minimizing off-target interactions and associated side effects. acs.orgnih.govbohrium.com

Increased Brain Permeability : The lipophilic nature of the cyclopropyl group can enhance a drug's ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders. nih.govbohrium.com

Modulation of Physicochemical Properties : The cyclopropyl group can influence a drug's pKa, which can in turn affect properties like solubility and membrane permeability. acs.orgnih.gov For instance, it can be used to reduce P-glycoprotein efflux. acs.orgnih.gov

Fused-cyclopropane rings are also increasingly utilized in modern drug discovery to impart three-dimensionality and structural novelty. bohrium.com These motifs have been shown to improve target binding potency, enhance metabolic and hydrolytic stability, and increase membrane permeability. bohrium.com

The table below highlights the impact of cyclopropane incorporation on various pharmaceutical properties.

| Pharmaceutical Property | Effect of Cyclopropane Incorporation | Reference |

|---|---|---|

| Potency | Enhances binding to target receptors. | acs.orgnih.gov |

| Metabolic Stability | Increases resistance to metabolic degradation. | nih.govbohrium.com |

| Selectivity | Reduces off-target effects through conformational constraint. | acs.orgnih.govbohrium.com |

| Brain Permeability | Increases ability to cross the blood-brain barrier. | nih.govbohrium.com |

| Plasma Clearance | Decreases plasma clearance rates. | acs.orgnih.gov |

| Receptor Binding | Contributes to a more favorable entropic binding to the receptor. | acs.orgnih.gov |

| Proteolytic Hydrolysis | Prevents proteolytic hydrolysis in peptidomimetics. | acs.orgnih.gov |

| pKa | Alters drug pKa to reduce P-glycoprotein efflux. | acs.orgnih.gov |

Development of Cyclopropane-Containing Bioactive Molecules and Their Analogs

The development of bioactive molecules containing the cyclopropane moiety is an active area of research, with applications spanning from medicine to agriculture. unl.pt The unique structural and chemical properties of the cyclopropane ring make it an attractive component for the design of novel compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. unl.ptmdpi.com

Analogs as Ethylene (B1197577) Biosynthesis Regulators

In the field of agriculture, cyclopropane-containing molecules have been developed as regulators of ethylene biosynthesis. Ethylene is a plant hormone that plays a crucial role in various physiological processes, including fruit ripening, senescence, and germination. ffhdj.comffhdj.com The ability to control ethylene production is of significant commercial importance for extending the shelf life of fruits and vegetables. ffhdj.comffhdj.com

1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene in plants. ffhdj.comffhdj.com Researchers have designed and synthesized structural analogs of ACC that can act as inhibitors of ethylene biosynthesis. ffhdj.com These inhibitors often work by targeting the enzyme ACC oxidase (ACO), which catalyzes the final step in the ethylene biosynthesis pathway. ffhdj.com

For example, derivatives of cyclopropanecarboxylic acid have been investigated as potential inhibitors of ethylene production. ffhdj.com In silico studies, such as molecular docking, have been used to predict the binding affinity of newly synthesized cyclopropane analogs to the active site of ACO. ffhdj.comffhdj.com These computational approaches have shown that certain functionally substituted cyclopropanecarboxylic acids have a high affinity for ACO, suggesting they could be effective ethylene biosynthesis inhibitors. ffhdj.comffhdj.com

The development of efficient and scalable synthetic methodologies for these cyclopropane-containing regulators is also a key focus. ffhdj.com One such approach involves a catalytic system of a Cu(I) salt, an amine, and DMSO, which allows for the synthesis of model compounds under mild conditions with high yields. ffhdj.comffhdj.com

The table below presents examples of cyclopropane-containing compounds and their role as ethylene biosynthesis regulators.

| Compound | Mechanism of Action | Application | Reference |

|---|---|---|---|

| 1-aminocyclopropane-1-carboxylic acid (ACC) | Precursor to ethylene biosynthesis. | Serves as a target for inhibitor design. | ffhdj.comffhdj.com |

| Functionally substituted cyclopropanecarboxylic acids | Inhibition of ACC oxidase (ACO). | Regulation of plant growth and preservation of fruits and vegetables. | ffhdj.com |

| (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid | Predicted high affinity for ACO2 in Arabidopsis thaliana. | Potential for use in green agriculture and the food industry. | ffhdj.comffhdj.com |

Synthesis of Conformationally Constrained Amino Acid and Peptide Mimetics

The incorporation of cyclopropane rings into amino acids and peptides is a well-established strategy for creating conformationally constrained mimetics with enhanced biological properties. nih.govgla.ac.uk The rigid nature of the cyclopropane scaffold restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to improved receptor binding and increased resistance to proteolytic degradation. nih.govgla.ac.uk

Cyclopropane-derived dipeptide isosteres have been designed to mimic specific secondary structures of peptides, such as β-turns and extended conformations. nih.govgla.ac.uk For instance, trans-substituted cyclopropanes can stabilize extended peptide conformations, while cis-substituted cyclopropanes have been suggested to stabilize reverse turns. nih.gov

The synthesis of these peptidomimetics often involves the stereoselective construction of the cyclopropane ring. Chiral rhodium catalysts have been employed for the enantioselective cyclization of allylic diazoacetates to form key cyclopropane intermediates. nih.gov These intermediates can then be further elaborated into the desired dipeptide isosteres. nih.gov

By replacing a dipeptide unit within a biologically active peptide with a cyclopropane-containing mimetic, it is possible to create analogs with improved pharmacological profiles. nih.gov For example, this approach has been applied to Leu-enkephalin, an endogenous opioid peptide. nih.gov While the resulting analogs showed varying affinities for opioid receptors, the study demonstrated the feasibility of using cyclopropane mimics to probe the conformational requirements for receptor binding. nih.gov

The table below provides examples of cyclopropane-containing amino acid and peptide mimetics and their intended structural influence.

| Mimetic Type | Structural Feature | Intended Conformation | Synthetic Approach | Reference |

|---|---|---|---|---|

| trans-Substituted Cyclopropane Dipeptide Isostere | trans-orientation of substituents on the cyclopropane ring. | Extended conformation. | Enantioselective cyclization of allylic diazoacetates catalyzed by chiral rhodium complexes. | nih.gov |

| cis-Substituted Cyclopropane Dipeptide Isostere | cis-orientation of substituents on the cyclopropane ring. | Reverse turn. | Enantioselective cyclization of allylic diazoacetates catalyzed by chiral rhodium complexes. | nih.gov |

| Cyclopropane-based β-turn Mimetics | Cyclopropane as an amide bond isostere. | β-turn. | Synthesis of {GlyΔGly} dipeptide replacement units. | gla.ac.uk |

Integration into Polymeric Materials Synthesis and Characterization

Cyclopropanecarboxylic acid anhydride and its derivatives can be integrated into polymeric materials to modify their properties. The incorporation of cyclopropane groups into polymer backbones can influence characteristics such as crystallinity, thermal stability, and mechanical strength. researchgate.net

One approach to synthesizing cyclopropane-containing polymers is through the catalytic cyclopropanation of existing polymers with double bonds, such as polybutadiene. researchgate.net This can be achieved using reagents like diazomethane in the presence of a suitable catalyst. researchgate.net The degree of functionalization, or the percentage of monomer units containing a cyclopropane ring, can be controlled by varying the reaction conditions and the nature of the catalyst. researchgate.net

The introduction of cyclopropane groups into a polymer can lead to significant changes in its physical properties. For example, in co-polymers of cyclopropane monomers with 1,4-butanediol, increasing the cyclopropane content has been shown to decrease the polymer's crystallinity. researchgate.net This, in turn, affects the material's mechanical properties, generally leading to a decreased ultimate tensile strength (UTS) and Young's modulus (E). researchgate.net

Another route to cyclopropane-containing polymers is through the radical polymerization of monomers that already contain a cyclopropane ring. pleiades.onlineiaea.org For instance, p-(2-methoxycarbonylcyclopropyl)styrene can be homopolymerized or copolymerized with other monomers like styrene (B11656) and methyl methacrylate to produce optically transparent polymers. pleiades.online These materials may find applications in microelectronics and optics due to their photosensitivity and desirable optical properties. iaea.org

The table below summarizes the effects of integrating cyclopropane groups into polymeric materials.

| Polymer System | Method of Integration | Effect on Properties | Potential Application | Reference |

|---|---|---|---|---|

| Polybutadiene | Catalytic cyclopropanation with diazomethane. | Changes in solution viscosity, melt flow, glass-transition temperature, and thermal stability. | Modified elastomers. | researchgate.net |

| Co-polymers with 1,4-butanediol | Co-polymerization of cyclopropane monomers. | Decreased crystallinity, ultimate tensile strength (UTS), and Young's modulus (E) with increasing cyclopropane content. | Tunable mechanical materials. | researchgate.net |

| Poly(p-(2-methoxycarbonylcyclopropyl)styrene) | Radical homopolymerization. | Optically transparent. | Optical materials. | pleiades.online |

| Copolymers of p-(2-methoxycarbonylcyclopropyl)styrene with styrene and methyl methacrylate | Radical copolymerization. | Optically transparent and photosensitive. | Microelectronics and optics. | pleiades.onlineiaea.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. While specific, verified spectra for cyclopropanecarboxylic anhydride (B1165640) are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on its known structure.

¹H NMR: The proton NMR spectrum is expected to show two main groups of signals corresponding to the methine and methylene (B1212753) protons of the cyclopropane (B1198618) rings. Protons on carbons adjacent to carbonyl groups are typically deshielded and appear at a lower field (higher ppm). libretexts.org The protons of the cyclopropane ring itself are known to be unusually shielded due to ring current effects and appear at a high field (low ppm). nih.govresearchgate.net

Methine Protons (CH-C=O): The two methine protons are chemically equivalent and would likely appear as a multiplet, deshielded by the adjacent carbonyl group.

Methylene Protons (CH₂): The eight methylene protons on the two cyclopropane rings would be found in the characteristic upfield region, typically below 1.5 ppm. nih.gov Their signals would be complex due to geminal coupling between protons on the same carbon and cis/trans coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For cyclopropanecarboxylic anhydride, three distinct signals are anticipated.

Carbonyl Carbon (C=O): The carbonyl carbons of anhydrides are significantly deshielded and would appear in the range of 160-175 ppm.

Methine Carbon (α-Carbon): The carbon atom of the cyclopropane ring attached to the carbonyl group would be found at a downfield position compared to the methylene carbons.

Methylene Carbons (β-Carbons): The methylene carbons of the cyclopropane rings would appear at a relatively upfield position, characteristic of strained ring systems.

Predicted NMR Data for Cyclopropanecarboxylic acid anhydride

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | > 2.0 | Multiplet |

| ¹H | < 1.5 | Complex Multiplets |

| ¹³C | 160 - 175 | Singlet |

| ¹³C | Downfield (relative to CH₂) | Doublet |

| ¹³C | Upfield | Triplet |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features in its IR spectrum would be from the anhydride functional group. As a non-cyclic anhydride, it is expected to show two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. spectroscopyonline.com

The typical IR absorption ranges for non-cyclic anhydrides are: libretexts.orgspectroscopyonline.com

Symmetric C=O Stretch: A strong band appearing at a higher wavenumber, typically in the range of 1800–1850 cm⁻¹.

Asymmetric C=O Stretch: Another strong band, which is usually more intense, appearing at a lower wavenumber, typically between 1740–1790 cm⁻¹. libretexts.org

C-O-C Stretch: A strong and broad absorption band associated with the stretching of the C-O-C ether linkage is expected in the region of 1000–1300 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for Acyclic Anhydrides

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Symmetric Stretch | 1800 - 1850 | Strong |

| C=O | Asymmetric Stretch | 1740 - 1790 | Very Strong |

| C-O-C | Stretch | 1000 - 1300 | Strong, Broad |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₈H₁₀O₃, which corresponds to a monoisotopic mass of approximately 154.06 g/mol . scbt.com The molecular ion peak ([M]⁺) would therefore be expected at m/z ≈ 154.

Upon ionization, the molecule would undergo fragmentation. A common fragmentation pathway for acid anhydrides is the cleavage of a C-O bond to form a stable acylium ion. For this compound, this would result in the formation of the cyclopropanecarbonyl cation.

Primary Fragmentation: Loss of a cyclopropanecarboxylate (B1236923) radical to form the cyclopropanecarbonyl acylium ion ([C₄H₅O]⁺) would produce a significant peak at m/z ≈ 69.

Further fragmentation of the cyclopropyl (B3062369) ring and loss of carbon monoxide from the acylium ion could also be expected.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a solid-state crystal. nih.gov This method provides definitive data on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. nih.gov

A review of publicly available scientific literature and structural databases indicates that a single-crystal X-ray structure for this compound has not been reported. To perform this analysis, the compound, which can exist as a liquid or a solid-liquid mixture at room temperature, would first need to be grown into a high-quality single crystal suitable for diffraction experiments. nih.govchemicalbook.com

Microwave Spectroscopy for Gas-Phase Structural Parameters and Conformations

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. This analysis provides exceptionally precise values for bond lengths, bond angles, and conformational geometries of small molecules.

There is no available data from microwave spectroscopy studies on isolated this compound in the scientific literature. Research in this area has focused on related, but different, molecular systems, such as the hydrogen-bonded dimer of cyclopropanecarboxylic acid with formic acid. nih.govutrgv.edu Such a study on the anhydride itself would yield valuable information about its gas-phase structure and the rotational barriers of the cyclopropyl groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound. This technique serves to verify the empirical formula and assess the purity of a synthesized sample. The theoretical elemental composition of this compound (C₈H₁₀O₃) is calculated from its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 62.33% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.54% |

| Oxygen | O | 15.999 | 3 | 47.997 | 31.13% |

| Total | 154.165 | 100.00% |

Computational Chemistry and Theoretical Investigations of Cyclopropanecarboxylic Acid Anhydride

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, enabling the precise calculation of molecular structures and conformational preferences. mdpi.com These methods solve the Schrödinger equation for a given molecule, yielding detailed information about its geometry, energy, and electronic properties. For a molecule like cyclopropanecarboxylic acid anhydride (B1165640), QM studies would focus on determining key structural parameters such as bond lengths, bond angles, and dihedral angles.

The conformation of the molecule is of particular interest. It involves the spatial arrangement of the two cyclopropylcarbonyl units linked by the central anhydride oxygen. Similar to studies on cyclopropanecarboxylic acid, which is predicted to exist predominantly in a cis conformation where the carbonyl group eclipses the cyclopropane (B1198618) ring, the anhydride would have multiple possible low-energy conformations. nih.govaps.org These would arise from the rotation around the C-C and C-O single bonds. Identifying the global minimum energy structure and the relative energies of other stable conformers is a primary goal of these studies.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are the primary tools for investigating the electronic structure of molecules. nih.govaps.org Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. rsc.orglongdom.org DFT, a more computationally efficient alternative, calculates the electronic properties based on the molecule's electron density. libretexts.org

For cyclopropanecarboxylic acid anhydride, these calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting how the molecule will interact with other chemical species. For instance, studies on related carboxylic acids have used DFT to compute descriptor libraries for entire conformational ensembles, providing a rich dataset for predicting reactivity. libretexts.org

Potential Energy Surface Mapping and Torsional Barrier Calculations

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometric parameters. rsc.orgnih.govrsc.org For this compound, the PES would be complex, but specific one- or two-dimensional scans are computationally feasible and highly informative. A common application is the calculation of torsional barriers, which are the energy hurdles required to rotate around a specific chemical bond. researchgate.netnih.gov

By systematically changing the dihedral angles associated with the C-O bonds of the anhydride linkage and the C-C bonds connecting the cyclopropyl (B3062369) rings, a torsional energy profile can be generated. This profile identifies the most stable conformations (energy minima) and the transition states that separate them (energy maxima). For the related cyclopropanecarboxylic acid, the torsional barrier for rotation of the carboxylic acid group (OCOH) was calculated to be approximately 12-13 kcal/mol. nih.gov A similar analysis for the anhydride would quantify the flexibility of the molecule and the energy required to interconvert between different conformers.

Table 1: Calculated Conformational and Torsional Data for Cyclopropanecarboxylic Acid (Illustrative for the Cyclopropyl Moiety)

| Parameter | Method/Basis Set | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| cis-trans Rotational Barrier | DFT-B3LYP/6-311G** | 4-6 | nih.govaps.org |

This table presents data for cyclopropanecarboxylic acid as a reference, due to the lack of specific published data for the anhydride.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. mdpi.comnih.gov By mapping the reaction coordinate on the potential energy surface, chemists can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. For this compound, this could involve modeling its synthesis (e.g., from cyclopropanecarboxylic acid) or its participation in subsequent reactions, such as acylation of a nucleophile.

The process involves locating the structures of the reactants, products, any intermediates, and the transition states connecting them. The energy difference between the reactants and the highest-energy transition state gives the activation energy, a key predictor of reaction kinetics. Studies on the chiroptical properties of related 1,2-cyclopropanedicarboxylic anhydrides provide a basis for understanding how the strained cyclopropane ring influences the electronic transitions that are fundamental to its reactivity and spectroscopy. scbt.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum mechanical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing the dynamic fluctuations, conformational changes, and interactions with the environment (e.g., a solvent).

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would show how the molecule folds, stretches, and rotates at a given temperature. This provides a more realistic picture of its conformational landscape than static calculations alone. Furthermore, MD is essential for studying intermolecular interactions, such as how the anhydride might bind to a surface or another molecule. The simulation can calculate properties like the root-mean-square deviation (RMSD) to quantify structural stability over time. mdpi.com

In Silico Screening and Molecular Docking for Bioactive Derivative Design

In silico screening and molecular docking are computational techniques central to modern drug discovery and materials science. longdom.org These methods are used to predict how a small molecule (a ligand), such as a derivative of this compound, might bind to a biological target, typically a protein. nih.gov

Molecular docking algorithms place the ligand into the binding site of a receptor in various orientations and conformations, scoring each pose to predict the most favorable binding mode and affinity. This allows for the rapid screening of large virtual libraries of potential derivatives. For example, derivatives of cyclopropane carboxylic acids have been docked against enzymes like collagenase to assess their potential as inhibitors. Although no specific docking studies on the anhydride itself are prominent, the cyclopropylcarbonyl scaffold is a common feature in bioactive molecules. In silico design would involve modifying the this compound structure to enhance its predicted binding to a specific target, guiding the synthesis of new, potentially bioactive compounds.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

Cyclopropanecarboxylic acid anhydride (B1165640) serves as a compact and efficient three-carbon building block in the construction of complex organic molecules. The cyclopropane (B1198618) ring, a motif present in many biologically active compounds and natural products, can be readily introduced into a target molecule via acylation with the anhydride. researchgate.netresearchgate.net This approach is advantageous as it provides a synthetically tractable handle for further transformations.

The reactivity of the anhydride allows for the facile introduction of the cyclopropanecarbonyl group onto a variety of nucleophiles, including alcohols, amines, and carbanions. This acylation is often the initial step in a more elaborate synthetic sequence. For instance, the resulting cyclopropyl (B3062369) ketone can undergo a range of subsequent reactions, such as reductions, additions to the carbonyl group, or rearrangements that leverage the strain of the three-membered ring.

Donor-acceptor cyclopropanes, which can be conceptually derived from intermediates in reactions involving cyclopropanecarboxylic acid derivatives, are recognized as valuable three-carbon synthetic equivalents in organic synthesis. researchgate.net The anhydride, by installing the electron-withdrawing carbonyl group adjacent to the cyclopropane ring, activates the system for various synthetic manipulations.

The synthesis of cyclopropanecarboxylic acid itself, the precursor to the anhydride, can be achieved through several methods, including the classic approach involving the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis, or more modern methods like the malonic ester pathway. orgsyn.orgyoutube.com The anhydride is then typically prepared from the carboxylic acid, for example, by reaction with cyclopropanecarboxylic acid chloride. prepchem.com

Table 1: Examples of Complex Molecules Synthesized Using Cyclopropyl Building Blocks

| Target Molecule Type | Role of Cyclopropyl Building Block | Reference |

| Pyrethroid Insecticides | Core structural motif | wikipedia.org |

| Quinolone Antibiotics | Key pharmacophore component | wikipedia.org |

| Bioactive Natural Products | Essential structural element | acs.org |

| Functionalized Cyclopentenes | Intermediate in cascade reactions | acs.org |

Contribution to Stereoselective and Enantioselective Synthetic Pathways

The rigid structure of the cyclopropane ring makes it an excellent scaffold for directing stereochemistry in organic reactions. When cyclopropanecarboxylic acid anhydride is used to introduce a cyclopropyl group, the resulting stereocenters can often be controlled with a high degree of precision. unl.pt

Stereoselective cyclopropanation reactions are a cornerstone of modern organic synthesis, and while the anhydride itself is not directly used for creating the ring in these methods, it is a key reagent for elaborating molecules that already contain a stereochemically defined cyclopropane. unl.ptresearchgate.net For example, a chiral alcohol can be acylated with this compound, and the resulting ester can then undergo further diastereoselective transformations where the cyclopropyl group influences the stereochemical outcome.

Several strategies exist for the stereoselective synthesis of cyclopropanes, including:

Halomethyl-metal-mediated cyclopropanation (e.g., Simmons-Smith reaction): This method often relies on directing groups like hydroxyls to achieve high stereoselectivity. unl.ptrsc.org

Transition metal-catalyzed decomposition of diazo compounds: Chiral catalysts can be employed to achieve enantioselective cyclopropanation. unl.ptrsc.org

Nucleophilic addition-ring closure sequences (Michael Initiated Ring Closure - MIRC): The use of chiral substrates or catalysts can lead to enantioenriched cyclopropane products. rsc.org

Once a stereochemically defined cyclopropane-containing molecule is obtained, the anhydride can be used to introduce this valuable moiety into a larger, more complex structure while preserving the stereochemical integrity. Highly stereoselective carbon-carbon bond-forming reactions on a cyclopropane ring have been developed, for instance, using organozinc reagents derived from cyclopropanecarboxylic esters, which are closely related to the anhydride. oup.com

Role in the Total Synthesis of Natural Products and Analogs

The cyclopropane motif is a recurring feature in a wide array of natural products, many of which exhibit significant biological activity. Consequently, the development of methods to introduce this structural unit is of paramount importance in total synthesis. Cyclopropanecarboxylic acid and its anhydride are valuable reagents in this context.

While the direct application of the anhydride in the key bond-forming steps of a total synthesis may be less common than cyclopropanation reactions, it serves a crucial role in the modification and elaboration of intermediates. For example, after a complex cyclopropane-containing fragment has been synthesized, the anhydride can be used to couple it with another part of the molecule through an ester or amide linkage.

Strategic Use in Polymer Chemistry and the Development of Advanced Materials

Cyclic anhydrides, in general, are important monomers for the synthesis of polyesters and polyanhydrides through ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP). nih.gov These polymers can have a wide range of applications, including in the biomedical field as biodegradable materials.

While specific examples detailing the polymerization of this compound are not abundant in the literature, the general reactivity of cyclic anhydrides suggests its potential as a monomer. The resulting polymer would feature cyclopropyl side groups, which could impart unique properties to the material, such as altered thermal stability, crystallinity, and solubility. researchgate.net For instance, the introduction of cyclic structures into a polymer backbone can significantly affect its melting point and mechanical properties. researchgate.net

The copolymerization of cyclic anhydrides with other monomers, such as epoxides and carbon dioxide, is a versatile strategy for creating functional polyesters. nih.gov It is conceivable that this compound could be employed in such copolymerizations to introduce the cyclopropyl functionality into the polymer chain, potentially leading to advanced materials with tailored properties.

Reagents for Efficient Functional Group Interconversions in Multi-Step Syntheses

Acid anhydrides are highly reactive acylating agents and are frequently used for the efficient interconversion of functional groups. libretexts.orgyoutube.com this compound is no exception and can be used to convert alcohols to esters and amines to amides under mild conditions. libretexts.orgyoutube.com This reactivity is particularly useful in multi-step syntheses where the protection of a hydroxyl or amino group as its cyclopropanecarbonyl derivative is desired, or when the introduction of the cyclopropanecarbonyl moiety itself is the synthetic goal.

The general mechanism for nucleophilic acyl substitution at an anhydride involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group. libretexts.org

Common functional group interconversions involving this compound include:

Hydrolysis: Reaction with water to form two equivalents of cyclopropanecarboxylic acid. libretexts.org

Alcoholysis: Reaction with an alcohol to produce a cyclopropanecarboxylate (B1236923) ester and one equivalent of cyclopropanecarboxylic acid. libretexts.orgyoutube.com

Aminolysis: Reaction with an amine to yield a cyclopropanecarboxamide (B1202528) and a cyclopropanecarboxylate salt. libretexts.org

These reactions are typically high-yielding and proceed under relatively mild conditions, making this compound a valuable reagent for the late-stage functionalization of complex molecules. The anhydride is generally more stable and easier to handle than the corresponding acid chloride, offering a practical advantage in many synthetic applications. youtube.com

Emerging Research Directions and Future Perspectives on Cyclopropanecarboxylic Acid Anhydride

Development of Novel Catalytic Systems for Enhanced Synthesis and Selectivity

The efficient and selective synthesis of cyclopropanecarboxylic acid anhydride (B1165640) and related structures is a key area of ongoing research. Traditional methods often require harsh conditions or stoichiometric reagents, limiting their scope and environmental compatibility. The focus has thus shifted towards sophisticated catalytic systems that offer milder reaction pathways and greater control over product formation.

A significant breakthrough is the use of transition-metal catalysis. Palladium(II)-catalyzed β-C(sp³)–H carbonylation of free carboxylic acids has emerged as a powerful method for creating cyclic anhydrides. nih.gov This technique has been successfully applied to cyclopropanecarboxylic acids, yielding cis-cyclopropanedicarboxylic anhydrides with moderate to good yields (47–70%). nih.gov The use of a chiral bidentate thioether ligand in conjunction with a Pd(II) catalyst has even enabled the enantioselective C-H carbonylation of cyclopropanecarboxylic acids, a crucial step towards chiral building blocks. nih.gov

Another promising avenue involves copper catalysis. An efficient catalytic system comprising a Cu(I) salt, an amine, and DMSO has been developed for the synthesis of cyclopropane (B1198618) carboxylic acid derivatives under mild conditions, achieving nearly quantitative yields in some cases. ffhdj.comffhdj.com These catalytic approaches represent a significant step forward, enabling the construction of the cyclopropane ring and its anhydride functionality with greater efficiency and selectivity.

Future work will likely focus on:

Expanding the Catalyst Toolkit: Exploring other earth-abundant metals and novel ligand designs to improve turnover numbers, reduce catalyst loading, and broaden the substrate scope.

Asymmetric Catalysis: Refining catalysts for the enantioselective synthesis of chiral cyclopropanecarboxylic anhydrides, which are highly valuable in pharmaceutical development.

Flow Chemistry: Adapting these catalytic systems to continuous flow reactors to enhance safety, scalability, and process control.

| Catalytic System | Substrate Example | Product Type | Key Advantages |

| Pd(II) / Bidentate Ligand | Cyclopropanecarboxylic acid | cis-Cyclopropanedicarboxylic anhydride | Direct C-H functionalization, potential for enantioselectivity. nih.gov |

| Cu(I) salt / Amine / DMSO | Various | Cyclopropanecarboxylic acid derivatives | Mild conditions, high to quantitative yields. ffhdj.comffhdj.com |

| Rhodium Catalysis | Acetates | Acetic Anhydride | Industrial standard for lower anhydrides, but requires high pressure/temperature. google.com |

Exploration of Undiscovered Reactivity Modes and Transformations of the Cyclopropyl (B3062369) Anhydride System

The inherent ring strain and unique π-character of the cyclopropane ring endow cyclopropanecarboxylic acid anhydride with reactivity patterns that are still being explored. While the anhydride group is a well-understood functional handle for acylation, its interplay with the adjacent cyclopropyl ring opens doors to novel chemical transformations.

Current research is delving into the reactivity of electrophilic cyclopropanes, which undergo polar, ring-opening reactions with nucleophiles. acs.org This reactivity is governed by the electronic nature of the substituents on the ring. The anhydride moiety acts as an electron-withdrawing group, activating the cyclopropane ring for such transformations. This can lead to the formation of γ-functionalized products, providing a synthetic pathway that is complementary to traditional methods. For instance, the reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides with PPh₃/CBr₄ or CI₄ results in ring-opening to yield 2-(3-halopropyl)-5-substituted- nih.govffhdj.comnih.gov-oxadiazoles, demonstrating a reactivity mode where the cyclopropane ring is opened following a dehydration reaction.

Future research is expected to investigate:

Tandem Reactions: Designing reactions where a nucleophile initially targets the anhydride, triggering a subsequent rearrangement or ring-opening of the cyclopropyl group.

Photochemical and Electrochemical Activation: Using light or electricity to access novel radical-based reactivity modes of the cyclopropyl anhydride system.

Mechanistic Studies: Employing advanced spectroscopic and computational tools to fully understand the electronic interactions between the anhydride and the cyclopropane ring to predict and discover new transformations.

Expanded Applications in Targeted Pharmaceutical and Agrochemical Development

The cyclopropyl fragment is a "versatile player" in drug development, valued for its ability to enhance potency, improve metabolic stability, and constrain molecular conformation. acs.org this compound serves as a key intermediate for introducing this valuable motif into biologically active molecules.

In Pharmaceuticals: Derivatives of cyclopropanecarboxylic acid are at the core of several therapeutic agents. A notable example is Midalcipran, an antidepressant, which is a 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivative. nih.gov More recent drug discovery efforts have identified novel cyclopentane (B165970) and cyclopropane carboxylic acids as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain management. nih.gov The rigid structure of the cyclopropane ring helps to lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein. acs.org

In Agrochemicals: In the agrochemical sector, cyclopropane-containing molecules are crucial for developing new pesticides and plant growth regulators. Research has focused on creating new functionally substituted cyclopropanecarboxylic acids as inhibitors of ethylene (B1197577) biosynthesis. ffhdj.comffhdj.com Ethylene is a plant hormone that controls ripening and senescence; by inhibiting its production, these compounds can extend the shelf life of fruits and vegetables. ffhdj.comffhdj.com The development of these inhibitors relies on using cyclopropanecarboxylic acid as a structural template.

The future outlook in this area includes:

Fragment-Based Drug Design: Using the cyclopropyl anhydride as a reactive fragment to screen against a wide range of biological targets.

Prodrug Strategies: Exploring cyclopropanecarboxylic acid esters and amides as prodrugs that offer enhanced stability and controlled release of active pharmaceutical ingredients.

Next-Generation Pesticides: Designing novel insecticides and herbicides where the cyclopropane ring imparts enhanced efficacy and improved environmental profiles.

| Application Area | Compound Class/Example | Target/Function | Reference |

| Pharmaceuticals | Midalcipran | Antidepressant | nih.gov |

| Pharmaceuticals | Cyclopentane/Cyclopropane Carboxylic Acids | NaV1.7 Inhibitor (Pain) | nih.gov |

| Agrochemicals | Substituted Cyclopropanecarboxylic Acids | Ethylene Biosynthesis Inhibitors | ffhdj.comffhdj.com |

Advanced Computational Methodologies for Predictive Synthesis and Rational Design

Computational chemistry has become an indispensable tool for accelerating research into complex molecules like this compound. Advanced methodologies allow for the prediction of reactivity, the rational design of new derivatives, and the elucidation of complex reaction mechanisms.

In silico studies are being used to guide the development of new agrochemicals. For instance, molecular docking was employed to study newly synthesized cyclopropanecarboxylic acid derivatives as inhibitors of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), a key enzyme in ethylene biosynthesis in plants. ffhdj.comffhdj.com These computational models showed a high affinity of the designed compounds for the enzyme's active site, providing a strong rationale for their synthesis and subsequent in vitro testing. ffhdj.comffhdj.com

Computational tools are also vital for understanding the unique properties of the cyclopropyl group. CBS-QB3 calculations, a high-accuracy quantum chemistry method, have been used to demonstrate that a cyclopropyl group provides hyperconjugative stabilization to adjacent functional groups, explaining the enhanced hydrolytic stability of cyclopropanecarboxylic acid esters. This predictive power is crucial for designing prodrugs with desired stability profiles.

Future applications of computational chemistry in this field will likely involve:

Machine Learning: Training algorithms on existing reaction data to predict the outcomes of new synthetic routes and identify optimal conditions for synthesizing this compound derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM): Simulating enzyme-substrate interactions with high accuracy to guide the design of next-generation pharmaceutical and agrochemical inhibitors.

Reactivity Prediction: Developing models that can accurately predict the regioselectivity and stereoselectivity of novel transformations involving the cyclopropyl anhydride system.

Implementation of Green Chemistry Principles in the Synthesis and Application of the Compound

There is a strong impetus in modern chemistry to develop processes that are more sustainable and environmentally benign. The synthesis and application of this compound are being re-evaluated through the lens of green chemistry.

A key principle of green chemistry is atom economy. The development of catalytic C-H carbonylation and other catalytic cyclopropanation methods represents a significant move away from classical syntheses that often use stoichiometric activating agents and generate substantial waste. nih.govnih.gov For example, traditional anhydride synthesis from carboxylic acids might involve dehydrating agents like acetic anhydride or thionyl chloride, which generate stoichiometric byproducts. google.com Catalytic methods that use carbon monoxide or other simple building blocks are inherently more atom-economical.

Another focus is the reduction of hazardous substances and the use of milder reaction conditions. Research into the amidation of cyclopropanecarboxylic acid has demonstrated a process that can be carried out in the absence of both solvents and catalysts, yielding high-purity product with minimal waste. google.com Similarly, the development of catalytic systems that operate under mild temperatures and pressures reduces energy consumption and improves the safety profile of the synthesis. ffhdj.comffhdj.com

Future efforts in this domain will concentrate on:

Renewable Feedstocks: Investigating biosynthetic routes or pathways from renewable resources to produce cyclopropane precursors.

Solvent Minimization: Expanding the use of solvent-free reaction conditions or replacing traditional volatile organic solvents with greener alternatives like water or supercritical fluids.

Catalyst Recycling: Designing heterogeneous or immobilized catalysts that can be easily recovered and reused, further reducing waste and cost.

常见问题

Q. What are the established synthetic methods for preparing cyclopropanecarboxylic acid anhydride in laboratory settings?

this compound is typically synthesized via the dehydration of cyclopropanecarboxylic acid using coupling agents or acid catalysts. A common approach involves reacting the carboxylic acid with acetic anhydride under reflux conditions to form the mixed anhydride, followed by purification via fractional distillation . Alternative methods include using phosphorus-based coupling agents (e.g., T3P®), which facilitate anhydride formation under mild conditions with reduced side reactions . Researchers should monitor reaction progress via FT-IR spectroscopy to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the emergence of anhydride C=O stretches (~1750–1850 cm⁻¹).

Q. How can the strained cyclopropane ring influence the reactivity of this compound in organic synthesis?

The cyclopropane ring introduces significant angle strain, increasing the electrophilicity of the anhydride's carbonyl groups. This strain enhances its reactivity in nucleophilic acyl substitution reactions, such as acylation of alcohols or amines. Researchers can leverage this by employing milder reaction conditions compared to non-strained anhydrides. For example, this compound reacts efficiently with primary amines at room temperature in dichloromethane, yielding amides without requiring high temperatures or strong bases . Kinetic studies using differential scanning calorimetry (DSC) can quantify the strain energy’s contribution to reactivity .

Advanced Research Questions

Q. How can enantioselectivity be optimized in Rh-catalyzed asymmetric acylations using this compound?

A study demonstrated that Rhodium catalysts with chiral bisphosphine ligands (e.g., (R)-BINAP) achieve up to 85% enantiomeric excess (ee) in aryl-Narasaka acylation reactions. Key parameters include:

- Ligand selection : Bulky ligands enhance steric control over the transition state.

- Solvent polarity : Low-polarity solvents (e.g., toluene) improve ee by stabilizing non-polar intermediates.

- Anhydride stoichiometry : A 1.2:1 anhydride-to-substrate ratio minimizes racemization . Researchers should characterize products via chiral HPLC or polarimetry and compare observed ee values with DFT-calculated transition state models to refine catalyst design.

Q. What thermochemical data are critical for predicting the stability and reactivity of this compound under varying conditions?

Gas-phase acidity (ΔG°acid = 340.5 kcal/mol) and enthalpy of hydrolysis (ΔrH° = −22.3 kJ/mol) are essential for modeling reaction energetics. These parameters, derived from proton transfer equilibria and calorimetric studies , inform solvent selection (e.g., anhydrous THF for moisture-sensitive reactions) and storage protocols (desiccants at −20°C). Computational tools like Gaussian can simulate anhydride decomposition pathways under thermal stress, aiding in hazard assessment.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for this compound-mediated acylations?

Conflicting yields often arise from:

- Substituent effects : Electron-withdrawing groups on the substrate reduce yields by destabilizing intermediates (e.g., 6l–6o in Rh-catalyzed reactions showed 10–15% yield drops) .

- Catalyst degradation : Trace moisture or oxygen can deactivate metal catalysts. Use Schlenk techniques and ICP-MS to verify catalyst integrity.

- Analytical variability : NMR integration errors for diastereomers may overestimate purity. Cross-validate with LC-MS and combustion analysis .

Q. What advanced analytical techniques are recommended for characterizing this compound derivatives in complex matrices?

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns for unambiguous formula confirmation (e.g., distinguishing C16H28O3 esters from isomers) .

- X-ray crystallography : Determines absolute configuration of chiral products, as demonstrated for silafluorene derivatives .

- Dynamic NMR : Detects restricted rotation in cyclopropane-containing amides, providing insight into steric hindrance .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods due to potential lachrymatory effects.

- Moisture control : Store under argon with molecular sieves to prevent hydrolysis to corrosive carboxylic acids .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal .

Q. How can computational chemistry aid in designing novel reactions with this compound?